2-Ethoxy-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine
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Overview
Description
2-Ethoxy-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine is a synthetic organic compound that belongs to the triazine family. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of ethoxy, morpholinyl, and piperidinyl substituents, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One possible synthetic route could involve the reaction of ethoxyamine, morpholine, and piperidine with a triazine precursor in the presence of a suitable catalyst. The reaction conditions may include elevated temperatures and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions may involve the use of reducing agents to modify specific functional groups.
Substitution: The compound can participate in substitution reactions where one substituent is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different substituents.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in biological studies.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of agrochemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine may involve interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects could be mediated through pathways involving inhibition or activation of these targets, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Ethoxy-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine include other triazine derivatives with different substituents, such as:
- 2-Chloro-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine
- 2-Methoxy-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to other triazine derivatives. These properties could be exploited for specialized applications in research and industry.
Properties
Molecular Formula |
C14H23N5O2 |
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Molecular Weight |
293.36 g/mol |
IUPAC Name |
4-(4-ethoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)morpholine |
InChI |
InChI=1S/C14H23N5O2/c1-2-21-14-16-12(18-6-4-3-5-7-18)15-13(17-14)19-8-10-20-11-9-19/h2-11H2,1H3 |
InChI Key |
XIQUBFCGFJGVHI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC(=N1)N2CCOCC2)N3CCCCC3 |
Origin of Product |
United States |
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